N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine
Overview
Description
N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a diazepane ring and a phenyl group, making it a subject of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine typically involves multiple steps. One common method includes the reaction of 4-methyl-1,4-diazepane with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diazepane or phenyl derivatives.
Scientific Research Applications
N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine involves its interaction with molecular targets such as choline kinase alpha-1. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in phosphocholine levels, inhibition of cell growth, and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-N′-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-(4-Methyl-1,4-diazepan-1-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,9,12,14,16-heptaene-9-carboxamide
Uniqueness
N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine stands out due to its specific inhibition of choline kinase alpha-1, which is not commonly observed in similar compounds. This unique mechanism of action makes it a valuable compound for targeted cancer therapy research.
Properties
IUPAC Name |
N-methyl-1-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-16-12-14-4-6-15(7-5-14)13-18-9-3-8-17(2)10-11-18/h4-7,16H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOTCGZNDFBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640266 | |
Record name | N-Methyl-1-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-55-5 | |
Record name | N-Methyl-1-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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